1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid
Overview
Description
1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring attached to an ethoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine typically involves the reaction of 3-ethoxyphenol with 2-chloroethylamine to form the intermediate 2-(3-ethoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under suitable conditions to form a cyclohexane derivative.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products Formed:
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of 3-ethoxycyclohexanol.
Substitution: Formation of 3-bromoethoxybenzene or 3-methoxyethoxybenzene.
Scientific Research Applications
1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of structural features enables the compound to exert its effects through multiple pathways, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
- **1-[2-
1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine: Similar structure but with the ethoxy group in the para position.
1-[2-(3-Methoxyphenoxy)ethyl]pyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
Properties
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-2-16-13-6-5-7-14(12-13)17-11-10-15-8-3-4-9-15;3-1(4)2(5)6/h5-7,12H,2-4,8-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADZHVSMMDLCCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCN2CCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.